molecular formula C9H8BrN3 B11870001 (5-Bromoquinazolin-8-yl)methanamine

(5-Bromoquinazolin-8-yl)methanamine

Cat. No.: B11870001
M. Wt: 238.08 g/mol
InChI Key: BFTHTMSIVMKLMX-UHFFFAOYSA-N
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Description

(5-Bromoquinazolin-8-yl)methanamine is a chemical compound with the molecular formula C9H9BrN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoquinazolin-8-yl)methanamine typically involves the bromination of quinazoline derivatives followed by amination. One common method is the bromination of 8-methylquinazoline using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-8-methylquinazoline. This intermediate is then subjected to a reductive amination reaction using formaldehyde and ammonia or a suitable amine source to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromoquinazolin-8-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromoquinazolin-8-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromoquinazolin-8-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromoquinazolin-8-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and methanamine group make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoquinazolin-8-yl)methanamine

InChI

InChI=1S/C9H8BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H,3,11H2

InChI Key

BFTHTMSIVMKLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1CN)Br

Origin of Product

United States

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